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Compound of Interest

Compound Name: Anisyl propionate

Cat. No.: B1198740 Get Quote

Prepared for: Researchers, Scientists, and Food Development Professionals

Introduction and Physicochemical Properties
Anisyl propionate, also known as 4-methoxybenzyl propanoate, is a synthetic flavoring agent

valued in the food industry for its distinct sensory profile.[1][2] It is a stable, colorless to pale

yellow liquid characterized by a sweet, fruity, and floral aroma with vanilla-like undertones.[1][3]

Its flavor profile is often described as reminiscent of cherry, peach, plum, and quince.[1] This

compound is utilized to impart or enhance specific flavor notes in a variety of food products.[1]

[4] Anisyl propionate is classified as a Generally Recognized as Safe (GRAS) substance by

the Flavor and Extract Manufacturers Association (FEMA).[5][6]

Physicochemical Data
The key physicochemical properties of anisyl propionate are summarized in Table 1. This

data is essential for its proper handling, storage, and application in food formulations.

Table 1: Physicochemical Properties of Anisyl Propionate
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Property Value References

Chemical Name
4-Methoxybenzyl
propanoate

[1][5]

Synonyms
p-Anisyl propionate, p-

Methoxybenzyl propionate
[5][7]

CAS Number 7549-33-9 [2][5]

Molecular Formula C₁₁H₁₄O₃ [2][5]

Molecular Weight 194.23 g/mol [2][5]

Appearance
Colorless to slightly yellow

liquid
[1][2]

Odor/Flavor Profile
Sweet, fruity (cherry, peach),

floral, vanilla-like, herbaceous
[1][3][4]

Boiling Point 277 °C @ 760 mm Hg [3][5]

Density 1.070 - 1.086 g/mL at 25°C [1][5]

Refractive Index 1.505 - 1.510 at 20°C [2][5]

Solubility

Insoluble in water, glycerol,

propylene glycol; Soluble in

organic solvents and oils.

[1][5]

| Flash Point | > 110 °C (> 230 °F) |[1][6] |

Regulatory Status and Safety
Anisyl propionate has been evaluated for safety by international regulatory bodies and is

permitted for use in food as a flavoring agent.

Regulatory Information
Table 2: Regulatory and Safety Information for Anisyl Propionate
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Regulatory Body /
Identifier

Number / Status Reference(s)

FEMA Number 2102 [5][8][9]

GRAS Status FEMA GRAS (Pub. No. 3) [5][8][10]

JECFA Number 874 [5][9]

JECFA Evaluation

No safety concern at current

levels of intake when used as

a flavouring agent (2001).

[5]

FDA Regulation

21 CFR 172.515 (Synthetic

flavoring substances and

adjuvants)

[5][8]

| EU Flavis Number | 09.145 |[3][7] |

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that anisyl
propionate poses no safety concern at current intake levels when used as a flavoring agent.[5]

Toxicological reviews confirm its low toxicity profile.[11]

Applications in Food Products
The primary application of anisyl propionate is as a flavor enhancer or flavoring agent in the

food industry.[2][5] Its stability and distinct sensory profile make it a versatile ingredient.[2][4] It

is particularly effective for intensifying vanilla, plum, and quince flavors.[1]

Recommended Usage Levels
Typical usage levels for anisyl propionate are in the parts-per-million (ppm) range, varying by

food category.

Table 3: Recommended Usage Levels of Anisyl Propionate in Various Food Categories
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Food Category Average Usual (ppm) Average Maximum (ppm)

Baked Goods 17.0 30.0

Beverages (non-alcoholic) 5.0 7.0

Beverages (alcoholic) 3.0 5.0

Frozen Dairy 6.0 11.0

Gelatins & Puddings 5.0 9.0

Hard Candy 0.6 16.0

Soft Candy 12.0 23.0

Condiments / Relishes 0.45 0.68

Fats / Oils 0.45 0.68

Meat Products 0.45 0.68

Data sourced from The Good Scents Company, based on FEMA GRAS evaluations.[6]

Logical Application Framework
The selection of anisyl propionate for a food product is guided by its sensory characteristics.
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Anisyl Propionate
Flavor Profile

Fruity
(Plum, Quince, Cherry)

Floral
(Heliotrope-like)

Sweet / Creamy
(Vanilla-like)

Baked Goods
(Cakes, Cookies)

Fruit Fillings

Beverages
(Fruit Drinks, Liqueurs)

Confectionery
(Hard & Soft Candy)

Frozen Dairy
(Ice Cream)

Substrates:
- Anisyl Alcohol
- Propionic Acid

Reaction Vessel
(2-MeTHF Solvent)

Reaction Monitoring
(HPLC)Sampling

Purification
(Filtration, Evaporation)

Reaction Complete
Conditions:

- Novozym 435 (Catalyst)
- Molecular Sieves

- 60°C, 800 rpm, 6-12h

Product:
Anisyl Propionate

(>95% Yield)
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1. Sample Preparation
(Weigh/Measure, Add IS, Add NaCl)

2. HS-SPME Extraction
(Equilibrate at 50°C, Expose Fiber)

3. Thermal Desorption
(GC Inlet at 250°C)

4. GC-MS Analysis
(Separation & Detection)

5. Data Analysis
(Integration & Quantification)

Result:
Concentration of
Anisyl Propionate

 

Sample Preparation
- Control (A)

- Test (B)

Presentation to Panelist
(3 Coded Samples, e.g., AAB, BBA)

Sensory Evaluation
(Identify Odd Sample)

Data Collection
(Record Panelist Choices)

Statistical Analysis
(Compare correct answers to chance)

Conclusion:
- Significant Difference

- No Significant Difference

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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